

Independent Verification of iP300w's IC50 Values: A Comparative Guide

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Compound of Interest

Compound Name: *iP300w*
Cat. No.: *B3028336*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the p300/CBP inhibitor **iP300w** with other commercially available alternatives. The included experimental data, summarized in a clear tabular format, and detailed methodologies for key experiments are intended to assist researchers in independently verifying the IC50 values and understanding the broader context of p300/CBP inhibition.

Comparative Analysis of p300/CBP Inhibitors

The following table summarizes the half-maximal inhibitory concentration (IC50) values for **iP300w** and a selection of alternative p300/CBP inhibitors. These values represent the concentration of the inhibitor required to reduce the enzymatic activity of p300 or CBP by 50% in various in vitro assays.

Inhibitor	Target(s)	IC50 (p300)	IC50 (CBP)	Assay Type	Reference(s)
iP300w	p300/CBP	19 nM	-	-	[1]
p300/CBP	18.8 nM	-	-		
p300 (H3K9ac)	33 nM	-	HTRF	[1]	
A-485	p300/CBP	9.8 nM	2.6 nM	HAT Assay	[2]
p300	60 nM	-	HAT Assay	[2]	
C646	p300	1.6 μ M (IC50)	-	HAT Assay	
p300	400 nM (Ki)	-	Cell-free	[3]	
GNE-272	EP300	0.03 μ M	0.02 μ M	-	

Experimental Protocols for IC50 Determination

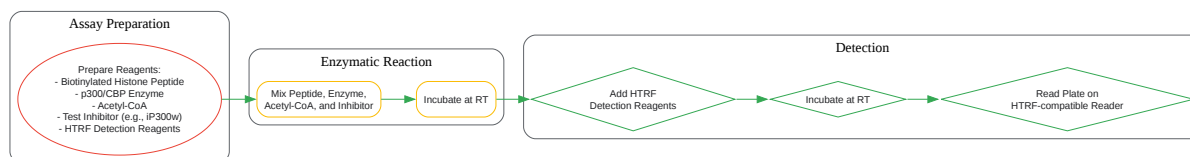
Accurate determination of IC50 values is crucial for the comparative assessment of enzyme inhibitors. Below are detailed methodologies for common assays used to quantify the activity of p300/CBP histone acetyltransferases (HATs).

Homogeneous Time-Resolved Fluorescence (HTRF) Assay for Histone Acetylation

This assay is a common method for measuring the acetylation of a specific histone residue.

Principle: The HTRF assay is based on the fluorescence resonance energy transfer (FRET) between a donor fluorophore (typically Europium cryptate) and an acceptor fluorophore (like XL665 or d2). In this context, a biotinylated histone peptide substrate is used. Upon acetylation by p300/CBP, an antibody specific to the acetylated lysine residue, labeled with the donor fluorophore, binds to the peptide. Streptavidin conjugated to the acceptor fluorophore then binds to the biotinylated peptide, bringing the donor and acceptor into close proximity. Excitation of the donor results in energy transfer to the acceptor, which then emits light at a specific wavelength. The intensity of the acceptor signal is proportional to the level of histone acetylation.

Workflow:



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HTRF Assay Workflow

Detailed Steps:

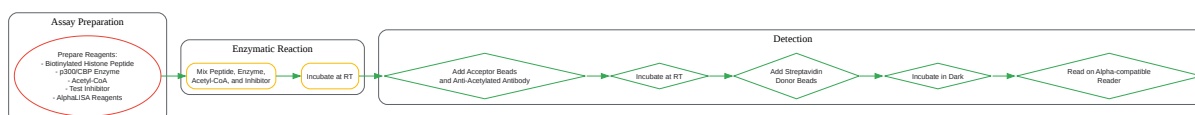
- **Reagent Preparation:** Prepare solutions of the biotinylated histone H3 peptide substrate, recombinant p300 or CBP enzyme, Acetyl-CoA, and the test inhibitor (**iP300w** or alternatives) at various concentrations in the assay buffer.
- **Enzymatic Reaction:** In a 384-well plate, add the histone peptide, p300/CBP enzyme, and the test inhibitor. Initiate the reaction by adding Acetyl-CoA. Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
- **Detection:** Stop the enzymatic reaction and add the HTRF detection reagents, which include the Europium cryptate-labeled anti-acetyl-lysine antibody and streptavidin-XL665.
- **Incubation:** Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for the binding of the detection reagents.
- **Signal Reading:** Read the plate on an HTRF-compatible microplate reader, measuring the emission at both the donor and acceptor wavelengths.
- **Data Analysis:** Calculate the HTRF ratio (acceptor signal / donor signal) and plot it against the inhibitor concentration. The IC50 value is determined by fitting the data to a four-

parameter logistic curve.

AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)

Principle: The AlphaLISA technology is a bead-based immunoassay that does not require washing steps. For a p300/CBP HAT assay, a biotinylated histone peptide substrate is captured by streptavidin-coated Donor beads. An antibody specific to the acetylated lysine residue is used, which is recognized by an anti-species-specific antibody conjugated to Acceptor beads. When the histone peptide is acetylated by p300/CBP, the Donor and Acceptor beads are brought into close proximity. Upon excitation at 680 nm, the Donor beads release singlet oxygen, which travels to the nearby Acceptor beads, triggering a chemiluminescent signal at 615 nm. The intensity of this signal is proportional to the level of histone acetylation.

Workflow:



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AlphaLISA Assay Workflow

Detailed Steps:

- **Enzymatic Reaction:** Similar to the HTRF assay, combine the biotinylated histone peptide, p300/CBP enzyme, Acetyl-CoA, and varying concentrations of the inhibitor in a 384-well plate and incubate.

- **Addition of Acceptor Beads and Antibody:** Add the AlphaLISA Acceptor beads conjugated with the anti-species antibody and the primary antibody specific for the acetylated histone. Incubate to allow for binding.
- **Addition of Donor Beads:** Add the Streptavidin-coated Donor beads. Incubate in the dark to allow the beads to come into proximity.
- **Signal Reading:** Read the plate on a microplate reader capable of AlphaLISA detection.
- **Data Analysis:** The luminescent signal is plotted against the inhibitor concentration to determine the IC50 value.

p300/CBP Signaling Pathway

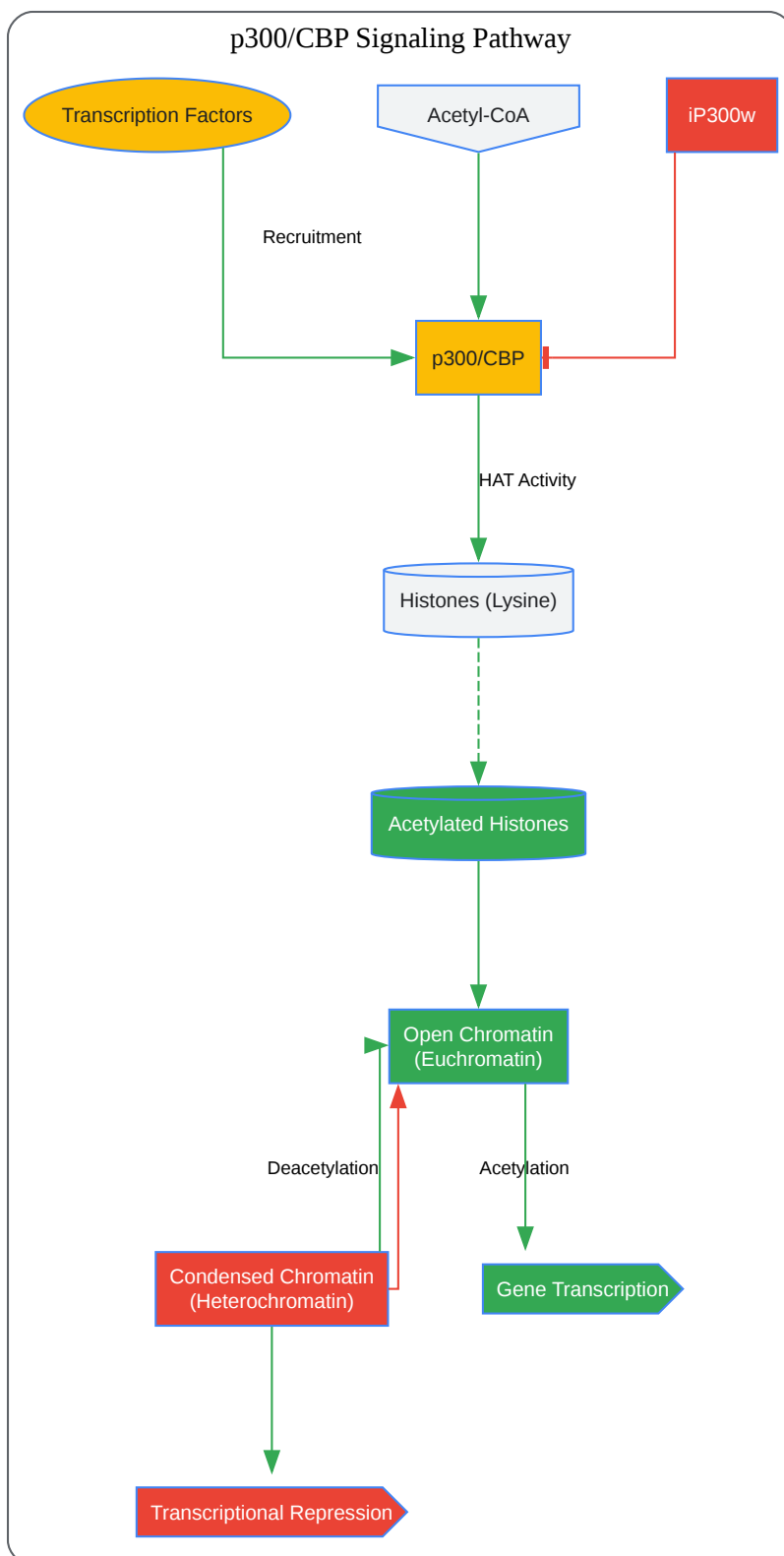
The p300/CBP proteins are crucial transcriptional co-activators that play a central role in regulating gene expression. Their primary mechanism of action involves their intrinsic histone acetyltransferase (HAT) activity.

Mechanism of Action:

- **Recruitment:** p300/CBP are recruited to specific gene promoters and enhancers by DNA-binding transcription factors.
- **Histone Acetylation:** Once recruited, the HAT domain of p300/CBP catalyzes the transfer of an acetyl group from acetyl-CoA to the lysine residues on the N-terminal tails of histone proteins (primarily H3 and H4).
- **Chromatin Remodeling:** The acetylation of histones neutralizes their positive charge, which weakens the interaction between the histones and the negatively charged DNA. This leads to a more relaxed chromatin structure, often referred to as "euchromatin."
- **Transcriptional Activation:** The open chromatin conformation allows the transcriptional machinery, including RNA polymerase II and other transcription factors, to access the DNA and initiate gene transcription.

Inhibitors like **iP300w** block the HAT activity of p300/CBP, thereby preventing histone acetylation. This leads to the maintenance of a condensed chromatin state (heterochromatin),

which represses the transcription of target genes.



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p300/CBP-mediated Transcriptional Activation

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